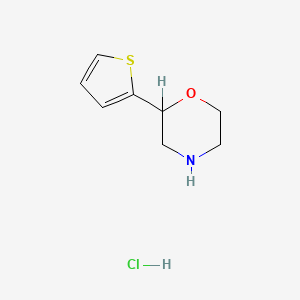
1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is an organic compound that is used in various chemical and scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive and flammable. It is a versatile compound that is used in a wide range of applications, including synthesis of pharmaceuticals, industrial catalysts, and chemical intermediates.
Mecanismo De Acción
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a highly reactive compound and its reactivity is due to the presence of the bromomethyl group, which is electron-withdrawing. This electron-withdrawing group increases the electron density of the carbon atom to which it is attached, making it a more suitable site for nucleophilic attack. This increased electron density also makes the compound more susceptible to electrophilic attack, allowing for a variety of reactions to take place.
Biochemical and Physiological Effects
This compound is a highly toxic compound and can cause adverse health effects if ingested or inhaled. Inhalation of the compound can cause irritation to the eyes, nose, and throat, as well as difficulty breathing. Ingestion of the compound can cause nausea, vomiting, and diarrhea. Prolonged exposure can lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a useful compound for laboratory experiments due to its reactivity and versatility. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is highly toxic and should be handled with care. Additionally, it is flammable and should be stored in a cool, dry place.
Direcciones Futuras
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has a wide range of potential applications in the scientific research field. It could be used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals and industrial catalysts, or as a starting material in the synthesis of a wide range of organic compounds. Additionally, it could be used to study the mechanism of action of various compounds or to investigate the biochemical and physiological effects of various compounds. Finally, it could be used as a tool to develop new materials or to improve existing materials.
Métodos De Síntesis
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene can be synthesized from the reaction of bromomethyltrifluorobenzene and chlorine in the presence of a catalyst such as palladium on carbon. This reaction is conducted in an anhydrous solvent such as dimethylformamide and the product is isolated by distillation. This synthesis method is relatively simple and cost-effective, making it a viable option for many different applications.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is used in various scientific research applications such as organic synthesis, catalysis, and analytical chemistry. It is also used as a reagent in the synthesis of pharmaceuticals, industrial catalysts, and chemical intermediates. This compound is also used as a starting material in the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and other organic materials.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene involves the chlorination of 1-(trifluoromethyl)-3-methyl-2-nitrobenzene followed by reduction of the nitro group to an amine and subsequent bromination of the methyl group.", "Starting Materials": [ "1-(trifluoromethyl)-3-methyl-2-nitrobenzene", "Chlorine gas", "Hydrogen gas", "Palladium on carbon", "Bromine" ], "Reaction": [ "1. Chlorination of 1-(trifluoromethyl)-3-methyl-2-nitrobenzene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 1-(trifluoromethyl)-3-chloro-2-nitrobenzene.", "2. Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst to yield 1-(trifluoromethyl)-3-chloro-2-aminobenzene.", "3. Bromination of the methyl group using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene." ] } | |
Número CAS |
1260825-49-7 |
Fórmula molecular |
C7H3BrClF3 |
Peso molecular |
259.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



